molecular formula C17H19N3O3 B14993785 2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B14993785
M. Wt: 313.35 g/mol
InChI Key: XBZIXCNLSKNJNF-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is an organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the condensation of 2,6-dimethoxyphenol with 1-methyl-1H-benzimidazole-2-amine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenolic derivatives.

    Substitution: Formation of alkylated or acylated phenolic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the presence of both the benzimidazole moiety and the dimethoxyphenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

2,6-dimethoxy-4-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C17H19N3O3/c1-20-13-7-5-4-6-12(13)19-17(20)18-10-11-8-14(22-2)16(21)15(9-11)23-3/h4-9,21H,10H2,1-3H3,(H,18,19)

InChI Key

XBZIXCNLSKNJNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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